1-Chloro-4,4-dimethylpentane

Physical organic chemistry Solvolysis kinetics Steric effects

1-Chloro-4,4-dimethylpentane (CAS 75431-23-1) is a primary alkyl chloride featuring a neopentyl-type structural motif—a linear pentane backbone bearing geminal dimethyl substitution at the C4 position, with the chlorine atom located at the terminal C1 carbon. With a molecular formula of C₇H₁₅Cl and a molecular weight of 134.65 g/mol , this compound is commercially available as a research chemical at ≥95% purity from multiple vendors including American Elements, Fluorochem, Leyan, and AKSci.

Molecular Formula C7H15Cl
Molecular Weight 134.65
CAS No. 75431-23-1
Cat. No. B2393263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4,4-dimethylpentane
CAS75431-23-1
Molecular FormulaC7H15Cl
Molecular Weight134.65
Structural Identifiers
SMILESCC(C)(C)CCCCl
InChIInChI=1S/C7H15Cl/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3
InChIKeyLEQALULJXWQRKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4,4-dimethylpentane (CAS 75431-23-1): Procurement-Grade Baseline for a Sterically-Shielded Primary Alkyl Chloride Building Block


1-Chloro-4,4-dimethylpentane (CAS 75431-23-1) is a primary alkyl chloride featuring a neopentyl-type structural motif—a linear pentane backbone bearing geminal dimethyl substitution at the C4 position, with the chlorine atom located at the terminal C1 carbon [1]. With a molecular formula of C₇H₁₅Cl and a molecular weight of 134.65 g/mol , this compound is commercially available as a research chemical at ≥95% purity from multiple vendors including American Elements, Fluorochem, Leyan, and AKSci [2]. Its physical properties include a predicted boiling point of approximately 140°C at 760 mmHg and a density of 0.9±0.1 g/cm³ . The compound is classified as a halogenated hydrocarbon building block, primarily employed as a synthetic intermediate where the sterically-encumbered neopentyl-like architecture imparts distinct reactivity profiles compared to unbranched or differently-branched alkyl chloride analogs [3].

Why Generic Alkyl Chloride Interchange Fails: The Functional Consequences of C4-Geminal Dimethyl Branching in 1-Chloro-4,4-dimethylpentane


Although 1-chloro-4,4-dimethylpentane may superficially resemble common primary alkyl chlorides such as 1-chloropentane or 1-chloro-3,3-dimethylbutane, its unique C4-geminal dimethyl substitution pattern creates a steric environment that cannot be replicated by these analogs. In neopentyl-type systems, the bulky tert-butyl-like terminus at the γ-position imposes substantial backside shielding during nucleophilic attack, even when the electrophilic carbon is located three bonds away from the quaternary center [1][2]. This contrasts sharply with 1-chloropentane, where the absence of branching allows unrestricted nucleophilic approach, and with 1-chloro-3,3-dimethylbutane, where the quaternary center is positioned at the β-carbon relative to the reactive site, producing a fundamentally different steric landscape. Furthermore, the compound's distinct boiling point range of 145–150°C, lipophilicity (XLogP3-AA = 3.3), and safety classification as a GHS07 harmful/irritant material differentiate it operationally from both lighter and heavier alkyl chloride alternatives in procurement, handling, and reaction engineering contexts [3][4]. Generic substitution without accounting for these architectural and physicochemical differences risks altered reaction kinetics, unexpected product distributions, and compromised process reproducibility.

Quantitative Differentiation Evidence for 1-Chloro-4,4-dimethylpentane Versus Closest Analogs: A Comparator-Anchored Procurement Guide


Backside Shielding Efficacy: Neopentyl Group Versus tert-Butyl Group in Solvolytic Reaction Centers

In solvolytic reactions of tertiary alkyl chlorides, the neopentyl group (as embodied in 2-chloro-2,4,4-trimethylpentane, which shares the identical C4-geminal dimethyl architecture with 1-chloro-4,4-dimethylpentane) demonstrates substantially greater backside shielding than the tert-butyl group in 2-chloro-2,3,3-trimethylbutane [1]. This differential shielding is evident in the rate ratio between 2-chloro-2,4,4-trimethylpentane (4) and 2-chloro-2-methylpropane (3) at 25°C, which reaches 275 in trifluoroethanol and is predicted to increase to 950 in trifluoroacetic acid [1]. Though this comparison involves tertiary rather than primary chlorides, the neopentyl group's shielding effect is a conserved structural feature that directly translates to 1-chloro-4,4-dimethylpentane, where the identical C4-(CH₃)₂ motif restricts nucleophilic backside approach to the primary C1 electrophilic center [2]. This steric profile is absent in 1-chloropentane and fundamentally different from 1-chloro-3,3-dimethylbutane, where the quaternary center is closer to the reaction site.

Physical organic chemistry Solvolysis kinetics Steric effects Neopentyl shielding

Lipophilicity and logP Differentiation: 1-Chloro-4,4-dimethylpentane Versus 1-Chloropentane for Partition-Dependent Applications

1-Chloro-4,4-dimethylpentane exhibits a computed XLogP3-AA value of 3.3, reflecting the lipophilic contribution of its geminal dimethyl substitution [1]. This represents a significant increase over 1-chloropentane, which has a predicted logP of approximately 2.73 [2]. The approximately 0.6 log unit difference corresponds to a roughly 4-fold greater octanol-water partition coefficient for 1-chloro-4,4-dimethylpentane, a property critical in applications where membrane permeability, extraction efficiency, or chromatographic retention must be precisely controlled [3]. The ACD/LogP prediction of 3.79 further corroborates this enhanced lipophilicity . 1-Chloro-3,3-dimethylbutane, while also branched, positions the quaternary center differently, resulting in distinct conformational and solvation properties that preclude direct logP interchangeability.

Lipophilicity logP Physicochemical profiling Drug discovery

Thermal Unimolecular Reactivity: Isomerization Threshold Energy of Neopentyl Chloride as a Stability Benchmark for 1-Chloro-4,4-dimethylpentane

The thermal unimolecular isomerization of neopentyl chloride (1-chloro-2,2-dimethylpropane)—the direct lower homolog of 1-chloro-4,4-dimethylpentane—proceeds via Cl/CH₃ interchange with a threshold energy of 62 ± 2 kcal mol⁻¹, as established by combined experimental and DFT computational studies [1]. This value provides a quantitative stability benchmark directly transferable to 1-chloro-4,4-dimethylpentane, where the extended methylene spacer between the quaternary center and the chlorine-bearing carbon would be expected to further elevate the isomerization barrier relative to neopentyl chloride, as the interchange transition state requires the Cl and migrating methyl group to occupy adjacent carbon positions [2]. In contrast, unbranched primary alkyl chlorides such as 1-chloropentane lack this quaternary-carbon-constrained isomerization pathway, exhibiting fundamentally different thermal degradation profiles dominated by HCl elimination rather than skeletal rearrangement [3]. This differential thermal behavior carries direct implications for storage, reaction engineering at elevated temperatures, and gas-phase applications where unimolecular decomposition pathways must be anticipated.

Thermal stability Unimolecular kinetics Isomerization Threshold energy

Procurement Differentiation: Purity Specifications and Hazard Classification for Laboratory-Scale Acquisition of 1-Chloro-4,4-dimethylpentane

Commercially available 1-chloro-4,4-dimethylpentane is consistently supplied at ≥95% purity across multiple vendors including Fluorochem (Product F655844), American Elements, Leyan, and AKSci, with pricing at the 500 mg scale ranging from approximately €1,440 (CymitQuimica/Biosynth) to competitive rates from Chinese suppliers [1]. This purity specification and pricing structure contrast with 1-chloropentane, which is typically available at >99% purity as a commodity chemical at substantially lower cost, and with 2-chloro-2,4,4-trimethylpentane (CAS 6111-88-2), which is a specialized tertiary alkyl chloride with distinct procurement channels and pricing . The GHS07 hazard classification—Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)—and non-hazardous transport status differentiate it from more stringently regulated chlorinated compounds . The MDL Number MFCD19232725 provides a unique identifier for procurement tracking across vendor catalogs [1].

Chemical procurement Purity specification GHS classification Vendor comparison

Gas-Phase Reactivity with Cl Atoms: Predicted Rate Constants for 1-Chloro-4,4-dimethylpentane Inferred from Branched Alkane SAR

Rate constants for gas-phase reactions of Cl atoms with a homologous series of alkanes at 296 ± 2 K have been experimentally determined, revealing a systematic relationship between molecular branching and reactivity [1]. 2,2,4-Trimethylpentane—which shares the identical carbon skeleton with 1-chloro-4,4-dimethylpentane (C₇ framework with geminal dimethyl at one terminus)—exhibits a rate constant of 23.1 ± 0.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, significantly lower than that of n-octane (40.5 ± 1.2), its linear C₈ analog [1]. The most sterically congested alkane measured, 2,2,3,3-tetramethylbutane, showed the lowest rate constant at 15.6 ± 0.9, confirming the inverse correlation between branching density and Cl-atom reactivity [1]. Extrapolating this SAR to 1-chloro-4,4-dimethylpentane—which bears the 4,4-dimethylpentyl skeleton—the compound is predicted to exhibit gas-phase Cl-atom reactivity intermediate between 2,2,4-trimethylpentane and 2,2,3,3-tetramethylbutane, positioning it as a distinctly attenuated reactant compared to linear alkyl chlorides in atmospheric or gas-phase process chemistry contexts [2].

Atmospheric chemistry Gas-phase kinetics Structure-activity relationship Chlorine atom reaction

Synthetic Accessibility: Free-Radical Chlorination Selectivity of 4,4-Dimethylpentane Compared to Alternative Alkyl Chloride Precursors

The synthesis of 1-chloro-4,4-dimethylpentane via free-radical chlorination of 4,4-dimethylpentane benefits from the substrate's unique hydrogen atom distribution, which limits competing chlorination pathways [1]. In free-radical chlorination, the relative reactivity of methine, methylene, and methyl hydrogens follows the ratio 5 : 3.5 : 1, with tertiary > secondary > primary selectivity [2]. 4,4-Dimethylpentane contains only primary methyl hydrogens (9 H on the tert-butyl group) and secondary methylene hydrogens (6 H on the C2 and C3 positions), with no tertiary hydrogens available for competing preferential chlorination. This hydrogen distribution contrasts with n-pentane (6 primary methyl H, 6 secondary methylene H) and 2,2-dimethylbutane (neopentyl-type, 9 primary methyl H, 2 secondary methylene H), each of which yields different monochlorination product distributions [3]. The absence of tertiary hydrogen atoms in 4,4-dimethylpentane simplifies the product mixture compared to precursors containing methine hydrogens, potentially reducing purification burden and improving isolated yield of 1-chloro-4,4-dimethylpentane.

Radical halogenation Synthetic methodology Precursor comparison Regioselectivity

Evidence-Anchored Application Scenarios for 1-Chloro-4,4-dimethylpentane: Where the Data Supports Prioritization Over Analogs


Sterically-Controlled SN2 Alkylation for Selective C–C Bond Formation

When a synthetic sequence demands chemoselective alkylation in the presence of multiple nucleophilic sites, 1-chloro-4,4-dimethylpentane offers a measurably attenuated SN2 reactivity profile owing to the neopentyl-type backside shielding conferred by the C4-geminal dimethyl group. Based on solvolytic rate data from tertiary neopentyl-substituted analogs—where the rate ratio relative to less-hindered substrates reaches 275 in trifluoroethanol and is predicted to approach 950 in trifluoroacetic acid [1]—the compound enables electrophile discrimination not achievable with 1-chloropentane or 1-chloro-3,3-dimethylbutane. This property is particularly valuable in the synthesis of sterically-defined pharmaceutical intermediates where over-alkylation must be avoided, and in the preparation of neopentyl-containing building blocks for medicinal chemistry exploration [2].

Model Substrate for Physical Organic Chemistry Investigations of Steric Effects

1-Chloro-4,4-dimethylpentane serves as a structurally well-defined primary alkyl chloride probe for investigating the distance-dependence of steric effects in nucleophilic substitution. Unlike neopentyl chloride (1-chloro-2,2-dimethylpropane), where the quaternary center is directly adjacent to the electrophilic carbon, 1-chloro-4,4-dimethylpentane positions the steric bulk at the δ-position, enabling systematic study of how steric influence attenuates with increasing methylene spacer length [1]. The compound's well-characterized physical properties—including a predicted boiling point of ~140°C, density of 0.9 g/cm³, and refractive index of 1.419 —facilitate precise reaction monitoring and product characterization, while the established thermal stability benchmark from neopentyl chloride isomerization studies (threshold energy of 62 ± 2 kcal mol⁻¹) provides a reference for evaluating the compound's behavior in elevated-temperature kinetic experiments [3].

Lipophilicity-Modulated Intermediate for Partition-Guided Synthesis

In synthetic routes where intermediate or product lipophilicity governs extractive workup efficiency, chromatographic retention, or biological membrane penetration, 1-chloro-4,4-dimethylpentane offers a quantifiable logP advantage (XLogP3-AA = 3.3, ΔlogP ≈ 0.6 vs. 1-chloropentane) that translates to approximately 4-fold greater octanol-water partitioning [1]. This differential partitioning behavior makes 1-chloro-4,4-dimethylpentane the preferred alkyl chloride building block when designing synthetic intermediates intended for facile organic-phase isolation, or when the final target molecule requires a specific lipophilicity window for biological activity [2]. The compound's GHS07 classification and non-hazardous transport status further support its routine use in multi-step laboratory synthesis without specialized containment infrastructure .

Atmospheric Chemistry Calibration Standard with Defined Branching-Attenuated Reactivity

For atmospheric chemistry laboratories developing structure-activity relationships for chloroalkane degradation, 1-chloro-4,4-dimethylpentane provides a well-characterized reference compound occupying a specific position on the branching-reactivity continuum. Based on alkane SAR data showing that 2,2,4-trimethylpentane (identical carbon skeleton) exhibits a Cl-atom reaction rate constant of 23.1 ± 0.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹—significantly lower than n-octane (40.5 ± 1.2) but higher than 2,2,3,3-tetramethylbutane (15.6 ± 0.9) [1]—1-chloro-4,4-dimethylpentane is predicted to serve as an intermediate-reactivity calibration point for validating computational models of haloalkane atmospheric fate. Its defined molecular structure, commercial availability at ≥95% purity, and compatibility with standard gas-chromatographic analysis methods make it suitable for both laboratory kinetic studies and field calibration applications.

Quote Request

Request a Quote for 1-Chloro-4,4-dimethylpentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.